Methyl 4-((2,4-dimethoxyphenyl)amino)-8-methylquinoline-2-carboxylate

Description

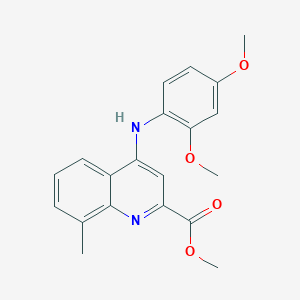

Methyl 4-((2,4-dimethoxyphenyl)amino)-8-methylquinoline-2-carboxylate is a quinoline derivative featuring a 2-carboxylate methyl ester, an 8-methyl substituent, and a 4-amino group linked to a 2,4-dimethoxyphenyl moiety.

Properties

IUPAC Name |

methyl 4-(2,4-dimethoxyanilino)-8-methylquinoline-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H20N2O4/c1-12-6-5-7-14-16(11-17(20(23)26-4)22-19(12)14)21-15-9-8-13(24-2)10-18(15)25-3/h5-11H,1-4H3,(H,21,22) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXGXGFOWEWKITD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC=C1)C(=CC(=N2)C(=O)OC)NC3=C(C=C(C=C3)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Methyl 4-((2,4-dimethoxyphenyl)amino)-8-methylquinoline-2-carboxylate is a compound of significant interest due to its diverse biological activities. This article provides an overview of its synthesis, biological properties, and potential therapeutic applications based on available research.

Synthesis and Structural Characteristics

The compound is synthesized through a series of chemical reactions involving quinoline derivatives. The synthetic pathway typically involves the reaction of 2,4-dimethoxyaniline with 8-methylquinoline-2-carboxylic acid derivatives. The resulting product features a quinoline core substituted with a dimethoxyphenyl group and a methyl ester functional group, which are critical for its biological activity.

Biological Activity Overview

The biological activity of this compound includes:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting its potential as an antibacterial agent.

- Anticancer Properties : Preliminary studies have demonstrated that the compound may inhibit the proliferation of cancer cells. It appears to induce apoptosis in specific cancer cell lines, which could be attributed to its ability to interfere with cellular signaling pathways.

- Anti-inflammatory Effects : The compound has been reported to exhibit anti-inflammatory activity in various models. This effect may be mediated through the inhibition of pro-inflammatory cytokines and pathways, making it a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Study : A study conducted on various bacterial strains revealed that this compound showed a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential.

- Cancer Cell Line Evaluation : In a study involving human breast cancer cell lines (MCF-7), treatment with the compound resulted in a 50% reduction in cell viability at concentrations of 25 µM after 48 hours. Flow cytometry analysis confirmed that this was associated with increased apoptosis markers such as Annexin V positivity.

- Inflammatory Response Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and levels of pro-inflammatory cytokines (TNF-alpha and IL-6) compared to control groups.

Mechanistic Insights

The mechanisms underlying the biological activities of this compound are still being elucidated. However, preliminary data suggest that:

- Antimicrobial Action : The compound may disrupt bacterial cell wall synthesis or function through interference with DNA replication.

- Cancer Mechanism : It likely affects key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway.

- Inflammation Modulation : The anti-inflammatory effects may be mediated by inhibition of NF-kB signaling pathway, leading to reduced expression of inflammatory mediators.

Comparison with Similar Compounds

Comparison with Similar Quinoline Derivatives

Structural Analogues and Substituent Effects

Compound 4k (4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline)

- Structure: Features a 4-amino group, 2-(4-chlorophenyl), and 3-(4-methoxyphenyl) substituents.

- Synthesis: Prepared via PdCl₂(PPh₃)₂/PCy₃-catalyzed cross-coupling in DMF, yielding a melting point of 223–225°C (ethanol) .

- Key Differences: Unlike the target compound, 4k lacks the 2-carboxylate ester and 8-methyl group.

Ethyl 4-[(2-Hydroxyethyl)amino]-8-methyl-3-quinolinecarboxylate

- Structure: Substituted with a 3-carboxylate ethyl ester, 8-methyl group, and 4-(2-hydroxyethyl)amino moiety.

- Functional Comparison: The 2-carboxylate position in the target compound may confer distinct electronic effects compared to the 3-carboxylate in this analog. The hydroxyethylamino group in this derivative could enhance solubility but reduce metabolic stability relative to the dimethoxyphenylamino group .

Methyl 8-Nitro-4-oxo-1,4-dihydroquinoline-2-carboxylate

Physicochemical and Spectroscopic Properties

Melting Points and Solubility

- Compound 4k melts at 223–225°C, suggesting that the target compound (with bulkier 2,4-dimethoxyphenyl and methyl groups) may exhibit a higher melting point due to increased molecular rigidity .

- The 2-carboxylate ester in the target compound likely improves lipid solubility compared to nitro or hydroxyethyl substituents in analogs .

Spectroscopic Data

- NMR : In , a compound with a 2,4-dimethoxyphenyl group shows aromatic proton shifts at δ 6.8–7.5 ppm, consistent with the target’s expected signals. The 8-methyl group would resonate near δ 2.5–3.0 ppm .

- LCMS/HPLC: reports LCMS m/z 294 [M+H]⁺ for a simpler quinoline derivative, while the target compound’s molecular weight (estimated ~425 g/mol) would likely yield m/z ~426 [M+H]⁺. HPLC retention times (e.g., 1.64 minutes in ) suggest moderate polarity .

Data Tables

Table 2: Functional Group Impact on Bioactivity

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.